molecular formula C15H22BrNO B3592973 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B3592973
M. Wt: 312.24 g/mol
InChI Key: KNJLEPPBGBHRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a bulky 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the following steps:

    Bromination of Benzene Ring: The starting material, benzamide, undergoes bromination at the 4-position using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Introduction of 2,4,4-trimethylpentan-2-yl Group: The brominated benzamide is then reacted with 2,4,4-trimethylpentan-2-amine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the bulky 2,4,4-trimethylpentan-2-yl group contribute to its binding affinity and selectivity for certain biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
  • 4-bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide
  • 2-bromo-2,4,4-trimethylpentane

Uniqueness

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the specific combination of the bromine atom and the 2,4,4-trimethylpentan-2-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-14(2,3)10-15(4,5)17-13(18)11-6-8-12(16)9-7-11/h6-9H,10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJLEPPBGBHRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.